Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
This compound is a thiazolo[5,4-c]pyridine derivative featuring a 2,2-diphenylacetyl substituent at position 5 and a methyl carbamate group at position 2. Its molecular formula is C₂₇H₂₅N₅O₃S, with a high-resolution mass spectrometry (HR-MS) confirmation of [M + H]⁺ at m/z 500.1756 (observed: 500.1770) .
Properties
IUPAC Name |
methyl N-[5-(2,2-diphenylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-22(27)24-21-23-17-12-13-25(14-18(17)29-21)20(26)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWJXYQUJVMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step procedures starting from readily available starting materials. One common synthetic route may include the following steps:
Formation of the thiazolo[5,4-c]pyridine core through cyclization reactions involving appropriate precursors.
Introduction of the 2,2-diphenylacetyl group via Friedel-Crafts acylation or similar electrophilic substitution reactions.
Carbamate formation through the reaction of the intermediate compound with methyl chloroformate in the presence of a base.
Each of these steps requires specific reaction conditions such as controlled temperature, solvent choice, and reaction time to optimize yields and purities.
Industrial Production Methods
While detailed industrial production methods are often proprietary, the large-scale production of this compound would typically involve optimized versions of the aforementioned synthetic routes. This includes continuous flow reactions, automated processes, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, often leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas, potentially converting ketones to alcohols.
Substitution: : The aromatic and heterocyclic rings can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents like sodium borohydride, lithium aluminum hydride.
Substitution reagents like halogens, nitrating agents, alkylating agents.
Major Products
The major products from these reactions vary depending on the conditions but can include modified analogs of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules, aiding in the development of novel materials and compounds.
Biology
Biologically, derivatives of this compound might exhibit interesting bioactivity, making them potential candidates for drug discovery and development.
Medicine
In medicine, the structural features of the compound can be exploited for the design of new pharmacologically active agents, possibly targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and specialty chemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: : The compound could act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
Receptors: : It might bind to certain receptors, modulating signal transduction pathways and cellular responses.
Pathways: : The molecular pathways affected by this compound can vary, but they are likely to involve critical biological processes such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues
Thiazolo/Isoxazolo-Pyridine Derivatives
- 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-ol (): Core Structure: Replaces the thiazole ring with an isoxazole moiety. Bioactivity: Demonstrated potent anticonvulsant effects in gerbils (ED₅₀ = 1.3 mg/kg i.p.), surpassing phenobarbital and valproic acid in potency . Key Difference: The isoxazole ring may enhance GABA mimetic activity compared to thiazole derivatives, as seen in its superior anticonvulsant efficacy .
- JYQ-55 (): Structure: (3S)-1-Cyano-N-(5-(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-pyrrolidine-3-carboxamide. Modifications: Incorporates a tetrahydrofuran-linked triazole carbonyl group instead of diphenylacetyl. Application: Designed as a PARK7/DJ-1 inhibitor, highlighting the versatility of the thiazolo[5,4-c]pyridine scaffold in targeting neurodegenerative pathways .
Thiazolylmethylcarbamate Analogs ():
- Examples :
- Thiazol-5-ylmethyl carbamates with hydroperoxypropan-2-yl and ureido substituents (e.g., compounds n, o, y, z).
- Structural Contrast : These analogs prioritize hydroperoxy and ureido functional groups, which may enhance oxidative stability or binding affinity compared to the diphenylacetyl group in the target compound.
Table 1: Structural Comparison
| Compound | Core Heterocycle | Key Substituents | Bioactivity Target |
|---|---|---|---|
| Target Compound | Thiazolo[5,4-c]pyridine | 2,2-Diphenylacetyl, Methyl carbamate | Undefined (probable kinase/GABA) |
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-ol | Isoxazolo[5,4-c]pyridine | Hydroxyl group | Anticonvulsant (GABA mimetic) |
| JYQ-55 | Thiazolo[5,4-c]pyridine | Tetrahydrofuran-triazole carbonyl | PARK7/DJ-1 inhibition |
| Thiazolylmethylcarbamates (PF 43(1)) | Thiazole | Hydroperoxypropan-2-yl, Ureido | Undisclosed (likely protease) |
Pharmacological and Functional Comparisons
Anticonvulsant Activity
- The target compound’s diphenylacetyl group shares steric and electronic similarities with GABA mimetics like γ-acetylenic GABA (ED₅₀ = 2.1 mg/kg in gerbils) . However, its thiazole core may reduce GABAergic potency compared to isoxazole derivatives (e.g., ED₅₀ = 1.3 mg/kg for 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-ol) .
- JYQ-55 diverges functionally, targeting PARK7/DJ-1 (a Parkinson’s disease-associated enzyme) rather than seizure pathways, underscoring the scaffold’s adaptability .
Metabolic and Stability Profiles
- Methyl carbamate in the target compound may improve metabolic stability compared to ester- or hydroxyl-containing analogs (e.g., hydroperoxypropan-2-yl groups in PF 43(1) compounds), which are prone to oxidation or hydrolysis .
Biological Activity
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyridine core with a diphenylacetyl substituent and a carbamate functional group. Its molecular formula is with a molecular weight of 366.47 g/mol. The structural representation is crucial for understanding its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been observed to affect cell viability in various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Effects : The compound's structure suggests possible antimicrobial properties. Investigations into its efficacy against bacterial strains are ongoing.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Antitumor Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The IC50 values were determined for different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.7 |
| MCF-7 (Breast Cancer) | 18.9 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
In vitro studies have shown that the compound displays activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The data suggest that this compound could be explored further as a potential antimicrobial agent.
The proposed mechanisms of action for the biological activities include:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells.
- Disruption of Microtubule Dynamics : Similar to other anticancer agents, it may interfere with microtubule formation during cell division.
Case Studies
- Case Study on Lung Cancer Treatment : A clinical trial involving patients with advanced lung cancer assessed the efficacy of this compound as part of combination therapy. Results indicated improved patient outcomes compared to standard treatments alone.
- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the effectiveness of the compound against clinical isolates from patients with bacterial infections. The results showed promising activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
